molecular formula C20H30N2O2 B10885018 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B10885018
M. Wt: 330.5 g/mol
InChI Key: PMDNDGJFOFHLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone is a synthetic compound featuring a piperidine core substituted with an azepane ring at the 4-position and a 4-methylphenoxy-acetyl group at the 1-position. Its molecular formula is C₂₁H₃₀N₂O₂, with a molecular weight of 342.48 g/mol.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H30N2O2/c1-17-6-8-19(9-7-17)24-16-20(23)22-14-10-18(11-15-22)21-12-4-2-3-5-13-21/h6-9,18H,2-5,10-16H2,1H3

InChI Key

PMDNDGJFOFHLCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups.

    Coupling with 4-Methylphenoxy Group: The final step involves coupling the piperidine-azepane intermediate with 4-methylphenoxyethanone using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Key reagents and conditions include:

ReagentConditionsProductYield (%)Source
LiAlH₄Anhydrous ether, 0–5°C1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanol75–85
NaBH₄Methanol, RTPartial reduction (limited efficacy)30–40
  • LiAlH₄ is preferred for complete reduction, while NaBH₄ shows lower efficiency due to steric hindrance from the azepane-piperidine system.

Nucleophilic Substitution at the Ketone

The electron-deficient carbonyl carbon participates in nucleophilic attacks:

NucleophileConditionsProductNotes
Grignard (R-MgX)Dry THF, refluxTertiary alcohol derivativesRequires strict anhydrous conditions
Organolithium-78°C to RTAlkylated productsRapid reaction kinetics

Hydrolysis Reactions

The ketone hydrolyzes under acidic or basic conditions:

ConditionsProductByproducts
Concentrated HCl4-Methylphenoxyacetic acidPiperidine-azepane amine
NaOH (aq.), ΔSodium 4-methylphenoxyacetateNone
  • Acidic hydrolysis proceeds via a carbocation intermediate, while basic hydrolysis follows a nucleophilic acyl substitution mechanism .

Functionalization of the Azepane-Piperidine System

The nitrogen atoms in the azepane and piperidine rings undergo alkylation and acylation:

Reaction TypeReagentProductApplication
AlkylationMethyl iodideQuaternary ammonium saltEnhanced water solubility
AcylationAcetyl chlorideN-Acetyl derivativeProdrug synthesis
  • Alkylation typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Stability Under Oxidative Conditions

The compound resists oxidation at the azepane-piperidine rings but undergoes degradation at the ether linkage under harsh conditions:

Oxidizing AgentConditionsOutcome
H₂O₂RT, 24hNo degradation
KMnO₄Acidic, ΔCleavage to phenolic derivatives

Industrial-Scale Reaction Optimization

Continuous flow synthesis improves efficiency for large-scale production:

ParameterOptimal ValueImpact on Yield
Temperature50–60°CMaximizes reaction rate
Pressure1–2 atmReduces side-product formation
CatalystPd/C (0.5 mol%)Enhances hydrogenation efficiency

Spectroscopic Characterization of Products

Post-reaction analysis employs:

  • NMR : Confirms structural changes (e.g., alcohol proton at δ 1.5–2.0 ppm) .

  • MS : Validates molecular weight shifts (e.g., +2 Da for reduction products) .

This compound’s reactivity profile underscores its utility in medicinal chemistry for derivatization into bioactive molecules. Experimental protocols emphasize controlled conditions to manage steric and electronic effects from its heterocyclic framework .

Scientific Research Applications

Medicinal Chemistry

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone has been investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting conditions such as anxiety, depression, and neurodegenerative diseases. Preliminary studies indicate that it may interact with neurotransmitter receptors and enzymes involved in these disorders.

Materials Science

The compound is also explored for its applications in materials science, particularly in the synthesis of novel polymers. Its unique chemical properties allow for the creation of materials with tailored functionalities, which can be utilized in various industrial applications.

Biological Studies

In biological studies, this compound serves as a biochemical probe to investigate interactions with biological macromolecules. Techniques such as receptor binding assays and enzyme inhibition tests are employed to elucidate its mechanism of action .

Neuropharmacology

Recent studies have shown that compounds structurally similar to this compound exhibit promising results in treating anxiety and depression. For example, research into similar azepane derivatives has demonstrated their efficacy in modulating serotonin receptors, which are critical targets for antidepressant therapies .

Polymer Development

In materials science, researchers have synthesized polymers incorporating this compound, leading to materials with enhanced mechanical properties and thermal stability. These advancements open avenues for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Azepane-Piperidine Derivatives
  • 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): Key Difference: Fluorine substitution at the phenyl ring. Synthesis: Not explicitly detailed, but safety data indicate it is used in laboratory research. Relevance: The fluorine atom may enhance metabolic stability or binding affinity compared to the 4-methylphenoxy group in the target compound .
  • 1-(4-(Piperidin-1-yl)phenyl)ethanone (): Key Difference: Lacks the azepane ring but retains the piperidine-ethanone core. Synthesis: Microwave-assisted condensation of piperidine with 4-chloroacetophenone, achieving high yields (~90%). Relevance: Demonstrates the impact of azepane absence on reactivity; the target compound’s azepane may increase steric hindrance or alter solubility .
Piperidine-Tetrazole Hybrids ():
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (Compounds 22–28): Key Difference: Replacement of the azepane-piperidine system with a tetrazole ring. Synthesis: Sequential reactions involving aryl anilines, sodium azide, and chloroacetyl chloride. Relevance: Tetrazole rings enhance metabolic resistance and hydrogen-bonding capacity, contrasting with the azepane’s lipophilic nature .
Fluorinated Analogues ():
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone: Key Difference: Difluorobenzoyl group instead of 4-methylphenoxy. Relevance: Fluorine atoms increase electronegativity and may improve blood-brain barrier penetration. This compound is a known impurity in risperidone synthesis, highlighting its relevance in pharmaceutical quality control .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Yield (%) Spectral Data (¹H-NMR δ, ppm)
Target Compound 342.48 Azepane, 4-methylphenoxy N/A Not provided
1-(4-(Piperidin-1-yl)phenyl)ethanone 217.30 Piperidine, acetyl 89–98 2.45 (s, 3H, CH₃CO), 3.15–3.40 (m, piperidine H)
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 267.27 Difluorobenzoyl, piperidine N/A 7.80–7.90 (m, aromatic H), 2.60 (s, CH₃CO)
2dai () ~350 (estimated) Azepane, p-tolyl-triazole 92 8.20 (s, triazole H), 2.35 (s, CH₃)

Notes:

  • The target compound’s azepane-piperidine system likely increases molecular rigidity compared to simpler piperidine derivatives .
  • Fluorinated analogues (e.g., ) exhibit distinct ¹H-NMR shifts due to electron-withdrawing effects .
Antimicrobial Activity
  • 1-(4-(Piperidin-1-yl)phenyl)ethanone Derivatives (): Synthesized pyrimidine-isoindoline hybrids demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Mechanism: Likely interference with bacterial cell wall synthesis or enzyme inhibition .
  • Tetrazole-Piperidine Derivatives (): No direct activity reported, but tetrazole-containing compounds are known for antiviral and anticancer applications .
Neurological Targets
  • 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (): As a risperidone impurity, it may interact with dopamine or serotonin receptors, though its specific activity is uncharacterized .

Biological Activity

1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone is a compound of interest due to its potential biological activities, particularly as a modulator of various receptor systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.42 g/mol
  • IUPAC Name : this compound

Structural Features

The structure consists of:

  • A piperidine ring connected to an azepane moiety.
  • An ether linkage with a 4-methylphenoxy group.

These features contribute to its interaction with biological targets.

This compound exhibits its biological activity primarily through modulation of neurotransmitter receptors, particularly the histamine H3 receptor (H3R). As an H3R antagonist, it may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, which are crucial for cognitive functions and memory.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that derivatives related to this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition promotes apoptosis in cancer cells, particularly in breast cancer models.

Key Findings:

  • IC50 Values : Related compounds have demonstrated IC50 values around 18 μM against human breast cancer cells, indicating moderate efficacy in inducing cell death through PARP inhibition .

Neuroprotective Effects

Research suggests that H3R antagonists can provide neuroprotective effects by preventing excessive release of histamine, which is associated with neuroinflammation and neurodegeneration. The compound's ability to modulate H3R may lead to therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Anticancer Efficacy

In a study published in April 2022, compounds similar to this compound were synthesized and tested for their ability to inhibit PARP activity. The results showed significant increases in CASPASE 3/7 activity, indicating enhanced apoptosis in treated breast cancer cells .

Table of Biological Activities

Activity TypeMechanismReference
H3 Receptor AntagonismEnhances neurotransmitter release
Anticancer ActivityInhibits PARP, induces apoptosis
NeuroprotectionReduces neuroinflammation

Q & A

Q. What are the recommended synthetic routes for 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone, and how can purity be optimized?

Methodological Answer: A common approach involves multi-step condensation and reduction reactions. For example:

Condensation: React 4-(azepan-1-yl)piperidine with a halogenated ethanone derivative (e.g., 2-bromo-1-(4-methylphenoxy)ethanone) in the presence of a base like K₂CO₃ in refluxing ethanol to form the piperidinyl-ethanone intermediate .

Reduction: Use NaBH₄ or KBH₄ in methanol to stabilize reactive intermediates and minimize side products .
Purity Optimization:

  • Chromatography: Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • Recrystallization: Use ethanol or acetonitrile for high-purity crystals.
  • Analytical Validation: Confirm purity (>95%) via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) and LC-MS (ESI+ mode) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) due to potential irritant properties. Refer to SDS for hazard specifics .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC to assess shelf life .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR:
    • ¹H/¹³C NMR: Identify azepane (δ ~2.6–3.1 ppm, multiplet) and piperidine (δ ~1.5–2.5 ppm) protons. The 4-methylphenoxy group shows aromatic protons at δ ~6.8–7.2 ppm and a singlet for the methyl group (δ ~2.3 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign quaternary carbons.
  • FT-IR: Confirm ketone (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .
  • High-Resolution MS: Validate molecular formula (C₂₅H₃₄N₂O₂) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s electronic properties for pharmacological studies?

Methodological Answer:

  • DFT Calculations: Use Gaussian 09/B3LYP/6-311+G(d,p) to model the HOMO-LUMO gap and predict reactivity. For example, electron-withdrawing groups on the 4-methylphenoxy moiety reduce the gap, enhancing electrophilic character .
  • Molecular Docking: Simulate binding to targets like GLP-1 receptors (PDB: 6VCB) using AutoDock Vina. Adjust substituents on the azepane ring to improve binding affinity .
  • QSAR Studies: Corlate logP (calculated via ChemAxon) with bioavailability; aim for logP ~3.5 to balance solubility and membrane permeability .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

Methodological Answer:

  • Assay Replication: Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. For instance, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
  • Metabolite Screening: Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify active/inactive metabolites interfering with results .
  • Positive Controls: Include reference compounds (e.g., eliprodil for NMDA receptor studies) to calibrate assay conditions .

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Dosing: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in Sprague-Dawley rats (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
  • Bioanalysis: Quantify plasma levels via LC-MS/MS (LLOQ: 0.1 ng/mL). Use deuterated internal standards for accuracy .
  • Tissue Distribution: Sacrifice animals at 24 h, homogenize organs (brain, liver), and extract compound for tissue-to-plasma ratio calculations .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Bottlenecks:
    • Low yields in condensation steps due to steric hindrance from the azepane ring.
    • Purification difficulties with polar byproducts.
  • Solutions:
    • Flow Chemistry: Use continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30 min vs. 12 h batch) .
    • Catalyst Optimization: Screen Pd/C or Ni catalysts for selective reductions, improving yield from 45% to >75% .

Q. How does the compound’s stereochemistry impact its biological activity?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol).
  • Activity Testing: Compare IC₅₀ values of enantiomers in receptor-binding assays. For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors than (S)-forms .
  • Molecular Dynamics (MD): Simulate enantiomer binding to receptors (e.g., 5-HT₄) over 100 ns to identify stable conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.